molecular formula C7H13NO2 B8063886 (S)-1,4-Dioxaspiro[4.4]nonan-7-amine

(S)-1,4-Dioxaspiro[4.4]nonan-7-amine

Cat. No.: B8063886
M. Wt: 143.18 g/mol
InChI Key: FTUCRLHGAZBPBK-LURJTMIESA-N
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Description

(S)-1,4-Dioxaspiro[44]nonan-7-amine is a chemical compound characterized by a spirocyclic structure, which includes a 1,4-dioxane ring fused to a nonane ring with an amine group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,4-Dioxaspiro[44]nonan-7-amine typically involves the formation of the spirocyclic structure through a series of organic reactions

Industrial Production Methods

Industrial production of (S)-1,4-Dioxaspiro[4.4]nonan-7-amine may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1,4-Dioxaspiro[4.4]nonan-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(S)-1,4-Dioxaspiro[4.4]nonan-7-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1,4-Dioxaspiro[4.4]nonan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: Lacks the amine group, making it less reactive in certain chemical reactions.

    1,4-Dioxaspiro[4.5]decane: Has a larger ring size, which may affect its chemical properties and reactivity.

    7-Amino-1,4-dioxaspiro[4.5]decane: Similar structure but with a different ring size, leading to variations in its chemical behavior.

Uniqueness

(S)-1,4-Dioxaspiro[4.4]nonan-7-amine is unique due to its specific spirocyclic structure and the presence of the amine group at the 7th position. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(8S)-1,4-dioxaspiro[4.4]nonan-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h6H,1-5,8H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUCRLHGAZBPBK-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C[C@H]1N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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